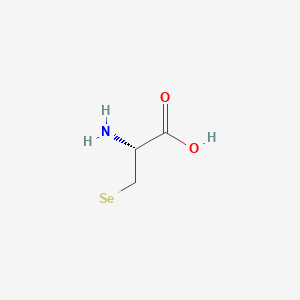An oncogenic enhancer encodes selective selenium dependency in AML
- Cell Stem Cell 29, no. 3 (2022): 386-399.
- Eagle, Kenneth, Yajian Jiang, Xiangguo Shi, Minhua Li, Nikolaus D. Obholzer, Tianyuan Hu, Monika W. Perez et al.
Abstract
Deregulation of transcription is a hallmark of acute myeloid leukemia (AML) that drives oncogenic expression programs and presents opportunities for therapeutic targeting. By integrating comprehensive pan-cancer enhancer landscapes with genetic dependency mapping, we find that AML-enriched enhancers encode for more selective tumor dependencies. We hypothesized that this approach could identify actionable dependencies downstream of oncogenic driver events and discovered a MYB-regulated AML-enriched enhancer regulating SEPHS2, a key component of the selenoprotein production pathway. Using a combination of patient samples and mouse models, we show that this enhancer upregulates SEPHS2, promoting selenoprotein production and antioxidant function required for AML survival. SEPHS2 and other selenoprotein pathway genes are required for AML growth in vitro. SEPHS2 knockout and selenium dietary restriction significantly delay leukemogenesis in vivo with little effect on normal hematopoiesis. These data validate the utility of enhancer mapping in target identification and suggest that selenoprotein production is an actionable target in AML.
| Name | Selenocysteine |
|---|---|
| Cat. No. | B057510 |
| CAS No. | 10236-58-5 |
| Formula | C3H6NO2Se |
| M. Wt | 167.06 g/mol |
| IUPAC Name | |
| InChI Key | FDKWRPBBCBCIGA-REOHCLBHSA-N |
| SMILES | C([C@@H](C(O)=O)N)[SeH] |
| PubChem CID | 6326983 |

